4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenecarbothioamide
Description
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenecarbothioamide is a heterocyclic compound featuring a 1,3-dioxo-isoindole core linked to a benzene ring substituted with a carbothioamide (-C(=S)-NH₂) group.
The synthesis of such compounds typically involves reactions between isoindole precursors (e.g., phthalaldehyde or brominated isobenzofuranones) and thioureas or isothiocyanates. Notably, Wan et al. demonstrated the preparation of 1-oxo-1,3-dihydro-2H-isoindole-2-carbothioamides via phthalaldehyde and thiourea condensation, while Váña et al. reported an alternative route using 3-bromoisobenzofuran-1(3H)-one and thioureas to form isothiuronium intermediates . However, N,N-disubstituted derivatives of this class remain unexplored, highlighting a gap in synthetic methodologies .
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)benzenecarbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2S/c16-13(20)9-5-7-10(8-6-9)17-14(18)11-3-1-2-4-12(11)15(17)19/h1-8H,(H2,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENLITPTZIHWON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenecarbothioamide typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a thiourea derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenecarbothioamide can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to yield amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Scientific Research Applications
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenecarbothioamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenecarbothioamide involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The phthalimide moiety may also contribute to its biological activity by interacting with proteins or nucleic acids.
Comparison with Similar Compounds
Key Observations :
- The benzenesulfonate derivative (CAS 313399-51-8) exhibits higher predicted acidity (pKa ≈ 2.85) due to the electron-withdrawing sulfonate group, which may improve aqueous solubility but reduce membrane permeability .
- The acetyl chloride analog (CAS 1185101-85-2) serves primarily as a synthetic intermediate due to its electrophilic reactivity .
Physicochemical Properties
A comparison of predicted or experimental properties is summarized below:
Limitations : Data gaps for the target compound underscore the need for further experimental characterization.
Biological Activity
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzenecarbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₃H₉N₃O₂S
- Molecular Weight : 273.29 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:
- Anti-inflammatory properties : It inhibits pro-inflammatory cytokines and mediators, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.
- Antioxidant activity : The compound scavenges free radicals, contributing to cellular protection against oxidative stress.
- Antimicrobial effects : It demonstrates activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.
Biological Activity Data
The following table summarizes the biological activities reported in various studies:
Case Studies
-
Anti-inflammatory Activity :
A study evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The compound was administered intraperitoneally, resulting in significant reduction in paw swelling and joint inflammation compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated animals. -
Antioxidant Properties :
In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide. The mechanism was attributed to the upregulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. -
Antimicrobial Efficacy :
A series of tests against various pathogens revealed that the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics, suggesting potential as a novel antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
